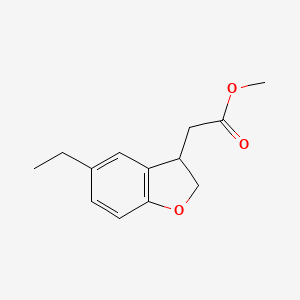
Methyl 5-Ethyl-2,3-dihydrobenzofuran-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Ethyl-2,3-dihydrobenzofuran-3-acetate is a chemical compound belonging to the benzofuran family. . This compound, with the molecular formula C13H16O3, is characterized by a benzofuran ring system substituted with an ethyl group and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Ethyl-2,3-dihydrobenzofuran-3-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts alkylation followed by esterification. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reagents like methyl chloroacetate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-Ethyl-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, alcohols, and carboxylic acids .
Scientific Research Applications
Methyl 5-Ethyl-2,3-dihydrobenzofuran-3-acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-Ethyl-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares a similar benzofuran ring system but differs in the substitution pattern.
Methyl 2-(2,3-Dihydrobenzofuran-5-yl)acetate: Another benzofuran derivative with a different substitution pattern.
Uniqueness: Methyl 5-Ethyl-2,3-dihydrobenzofuran-3-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 5-Ethyl-2,3-dihydrobenzofuran-3-acetate is a compound belonging to the benzofuran class, which has been studied for its diverse biological activities. This article compiles existing research findings on its pharmacological effects, particularly focusing on anti-inflammatory, cytotoxic, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H14O3 with a molecular weight of approximately 194.23 g/mol. The structure includes a benzofuran core with an ethyl group and an acetate moiety, which are crucial for its biological activity.
1. Anti-inflammatory Activity
Research has indicated that derivatives of 2,3-dihydrobenzofuran compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that the introduction of specific substituents can enhance the anti-inflammatory properties of these compounds. Methyl groups positioned near the acetic acid function have been associated with increased efficacy in reducing inflammation, as demonstrated by the carrageenan-induced edema method .
2. Cytotoxic Effects
This compound has shown promising cytotoxic activity against various cancer cell lines. A study highlighted that related compounds derived from 2,3-dihydrobenzofuran exhibited significant inhibitory effects on HeLa cervical cancer cells with an IC50 value of approximately 23.86±2.5μg/mL . This suggests potential applications in cancer treatment strategies.
3. Antioxidant Properties
The compound also demonstrates antioxidant activity, which is vital for combating oxidative stress in biological systems. The presence of the benzofuran structure contributes to its ability to scavenge free radicals and reduce oxidative damage.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| This compound | C11H14O3 | Anti-inflammatory, Cytotoxic | 23.86 ± 2.5 (HeLa) |
| Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate | C11H12O3 | Antioxidant | Not specified |
| 7-Methyl-2,3-dihydrobenzofuran-3-acetic acid | C11H12O3 | Anti-inflammatory | Not specified |
Case Studies
Several studies have been conducted to evaluate the biological activities of benzofuran derivatives:
- Anti-inflammatory Study : A series of experiments demonstrated that methyl-substituted derivatives significantly reduced inflammation in animal models .
- Cytotoxicity Evaluation : In vitro studies indicated that certain benzofuran derivatives effectively inhibited growth in various cancer cell lines, including prostate and cervical cancers .
Properties
CAS No. |
2070896-48-7 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 2-(5-ethyl-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C13H16O3/c1-3-9-4-5-12-11(6-9)10(8-16-12)7-13(14)15-2/h4-6,10H,3,7-8H2,1-2H3 |
InChI Key |
REUAWPMZKHAZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCC2CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















